molecular formula C21H22F2N6O B2689687 N-(2,4-difluorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1351658-43-9

N-(2,4-difluorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2689687
CAS RN: 1351658-43-9
M. Wt: 412.445
InChI Key: PFVNCOOJTQYOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H22F2N6O and its molecular weight is 412.445. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, including pyrazolo[4,3-c]pyridines, showcases the versatility of related chemical structures in generating novel fused heterobicycles. These compounds are synthesized through condensation reactions involving arylaldehydes, ammonium formate, and acetoacetanilide, leading to the formation of tetrahydro-4,6-diphenyl-2H-pyrazolo[4,3-c]pyridine-3-ols and their derivatives. This approach highlights the chemical's utility in creating complex molecular architectures with potential biological activities (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Molecular Interaction Studies

Molecular interaction studies of structurally similar compounds with biological receptors, such as the CB1 cannabinoid receptor, provide insights into the compound's pharmacological potential. These studies utilize molecular orbital methods for conformational analysis, developing pharmacophore models and quantitative structure-activity relationship (QSAR) models to understand the binding interactions with receptors. Such research elucidates the structural features necessary for antagonist activity and potential therapeutic applications (Shim et al., 2002).

Antitumor and Antioxidant Activities

The exploration of cyanoacetamide derivatives in heterocyclic chemistry for their antitumor and antioxidant activities represents a significant application of related chemical frameworks. By synthesizing benzothiophenes and other nitrogen-containing heterocycles, researchers have identified compounds with promising biological activities. This line of research underscores the potential of such compounds in developing new therapeutic agents with antioxidant and anticancer properties (Bialy & Gouda, 2011).

Antitubercular and Antibacterial Activities

The synthesis of carboxamide derivatives and their screening for antitubercular and antibacterial activities highlight another critical application of these compounds. By evaluating the biological activities of difluoro-4-chlorophenyl and 6-chloropyridine-3-yl derivatives, researchers have identified more potent agents compared to reference drugs like Pyrazinamide and Streptomycin. This research avenue is vital for discovering new treatments for tuberculosis and bacterial infections, addressing the need for novel antimicrobial agents (Bodige et al., 2020).

properties

IUPAC Name

N-(2,4-difluorophenyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N6O/c1-13-11-14(2)29(27-13)20-6-5-19(25-26-20)28-9-7-15(8-10-28)21(30)24-18-4-3-16(22)12-17(18)23/h3-6,11-12,15H,7-10H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVNCOOJTQYOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=C(C=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.